N-[4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-(dimethylamino)-1,3,5-triazin-2-yl]acetamide
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Overview
Description
N-[4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-(dimethylamino)-1,3,5-triazin-2-yl]acetamide is a fascinating compound with a complex structure. Let’s break it down:
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1,3-Benzodioxole Ring System: : This compound features a 1,3-benzodioxole ring system, which is a common structural motif found in various natural and synthetic compounds. These compounds exhibit diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects .
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Aryltetrahydropyranylmethylamine Derivatives: : Our compound contains an amino group (NH₂) linked to a tetrahydropyran ring. Such derivatives have been explored for their pharmacological properties .
Preparation Methods
Let’s explore the synthetic routes:
- Alkylation and Reduction:
- Starting from 2-(1,3-benzodioxol-5-yl)acetonitrile, alkylation with bis(2-chloroethyl) ether yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile.
- Reduction of the latter with lithium tetrahydroaluminate produces [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine (key intermediate).
- Aryloxymethyloxirane Reaction:
- The key intermediate reacts with aryloxymethyloxiranes to form 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols.
- Chloroacetyl Chloride Reaction:
- Treatment of the same amine with chloroacetyl chloride leads to N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide.
- Secondary Amine and Hetarenethiol Reactions:
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Lithium tetrahydroaluminate, aryloxymethyloxiranes, chloroacetyl chloride, secondary amines, and hetarenethiols.
Major Products: The products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Potential as a building block for novel compounds.
Biology and Medicine: Investigate its effects on cellular processes, receptors, and enzymes.
Industry: Explore applications in materials science, drug discovery, and catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, influencing biological processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other compounds.
Similar Compounds: Explore related structures, e.g., CUR61414 (N-{[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethyl-benzamide).
Properties
Molecular Formula |
C16H17N9O3 |
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Molecular Weight |
383.37 g/mol |
IUPAC Name |
N-[4-[[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]methyl]-6-(dimethylamino)-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C16H17N9O3/c1-9(26)17-15-18-13(19-16(20-15)24(2)3)7-25-22-14(21-23-25)10-4-5-11-12(6-10)28-8-27-11/h4-6H,7-8H2,1-3H3,(H,17,18,19,20,26) |
InChI Key |
JEJWKTDKYZSXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4)N(C)C |
Origin of Product |
United States |
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